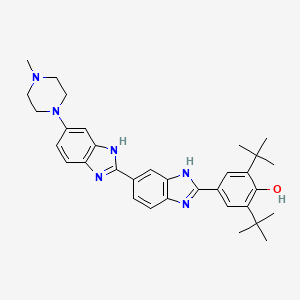

Hoechst 33258 analog 6

説明

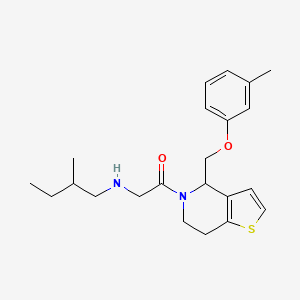

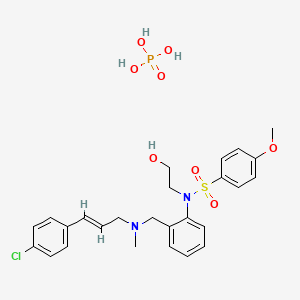

Hoechst 33258 analog 6 is a marker dye in the Hoechst series . It is a live nuclear marker dye that binds to the grooves in the DNA double strand, which tends to be A/T-rich . Although it binds to all nucleic acids, the A/T-rich double strand DNA significantly enhances fluorescence intensity . Therefore, Hoechst dye can be used for living cell labeling .

科学的研究の応用

Heterokaryon Analysis Hoechst 33258 analog 6 can be used for distinguishing between mouse and human nuclei in heterokaryons. This method offers an efficient alternative to autoradiography, aiding in the analysis of such heterokaryons through microfluorometry (Moser, Dorman, & Ruddle, 1975).

DNA Ligand Design and Molecular Modeling The compound has been instrumental in the design and synthesis of specific binding interactions for DNA minor groove ligands. Molecular modeling and NMR spectroscopy have been used to confirm the predicted solution structures of Hoechst 33258 analogs (Parkinson et al., 1995).

Immunofluorescence Counterstaining Hoechst 33258 is a suitable nuclear counterstain for immunofluorescent work, aiding in the identification and orientation of structures, and differentiating between lymphoid and non-lymphoid cells (Bainbridge & Macey, 1983).

Fluorescent DNA Probes The analogs of Hoechst 33258 have been developed as fluorescent probes for reporting DNA hybridization events. These studies emphasize the utility of Hoechst derivatives in understanding DNA interactions (Wiederholt et al., 1996).

Studying DNA Interaction and Topoisomerase Inhibition Analogs of Hoechst 33258 have shown distinctive DNA binding characteristics, contributing to the understanding of ligand-DNA interactions and potential topoisomerase inhibition (Singh et al., 1992).

DNA-Amphiphile Interaction Study The fluorescence characteristics of Hoechst 33258 have been employed to study the interaction between DNA and pH-sensitive amphiphiles, providing insights into DNA–amphiphile associations (Goracci et al., 2005).

DNA Replication Detection Hoechst 33258 aids in microfluorometric detection of DNA synthesis in human metaphase chromosomes, proving useful in various genetic and cellular biology studies (Latt, 1973).

Investigating DNA-Dendrimer Interactions The fluorescence properties of Hoechst 33258 provide insights into the interactions between DNA and dendrimers, important for understanding nucleic acid-based nanotechnology (Choi et al., 2006).

Electrochemical DNA Quantification Hoechst 33258 is used in DNA quantification methods, particularly in electrochemical approaches, to form DNA aggregates detectable through voltammetry (Kobayashi et al., 2004).

Nucleic Acid Research and Molecular Design Research has focused on DNA binding characteristics of Hoechst 33258 analogs, enhancing the understanding of molecular interactions and design for nucleic acid research (Sing & Lown, 2000).

作用機序

Safety and Hazards

特性

IUPAC Name |

2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N6O/c1-32(2,3)23-16-21(17-24(29(23)40)33(4,5)6)31-35-25-10-8-20(18-27(25)36-31)30-34-26-11-9-22(19-28(26)37-30)39-14-12-38(7)13-15-39/h8-11,16-19,40H,12-15H2,1-7H3,(H,34,37)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRWWFIBSFWADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856158 | |

| Record name | 2,6-Di-tert-butyl-4-[6-(4-methylpiperazin-1-yl)[1',3'-dihydro-1H,2'H-[2,5'-bibenzimidazole]]-2'-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |

CAS RN |

129244-66-2 | |

| Record name | 2,6-Di-tert-butyl-4-[6-(4-methylpiperazin-1-yl)[1',3'-dihydro-1H,2'H-[2,5'-bibenzimidazole]]-2'-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide](/img/structure/B1139393.png)

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)